molecular formula C8H17N B1200539 2-Propylpiperidine CAS No. 3238-60-6

2-Propylpiperidine

Cat. No.: B1200539
CAS No.: 3238-60-6
M. Wt: 127.23 g/mol
InChI Key: NDNUANOUGZGEPO-UHFFFAOYSA-N
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Description

(S)-2-Propylpiperidine, also known as cicutine or coniine, belongs to the class of organic compounds known as alkaloids and derivatives. These are naturally occurring chemical compounds that contain mostly basic nitrogen atoms. This group also includes some related compounds with neutral and even weakly acidic properties. Also some synthetic compounds of similar structure are attributed to alkaloids. In addition to carbon, hydrogen and nitrogen, alkaloids may also contain oxygen, sulfur and more rarely other elements such as chlorine, bromine, and phosphorus (S)-2-Propylpiperidine exists as a liquid, slightly soluble (in water), and a very strong basic compound (based on its pKa). Within the cell, (S)-2-propylpiperidine is primarily located in the cytoplasm. Outside of the human body, (S)-2-propylpiperidine can be found in black elderberry and pomegranate. This makes (S)-2-propylpiperidine a potential biomarker for the consumption of these food products (S)-2-Propylpiperidine is a potentially toxic compound.

Scientific Research Applications

  • Toxicological Studies : Coniine is a nicotinic acetylcholine receptor antagonist, which leads to nervous system inhibition and can cause death by suffocation in mammals (Hotti & Rischer, 2017).

  • Teratogenic Effects : Studies have shown coniine’s teratogenic effects, particularly in certain animal models like the chick embryo, where it has been used to study coniine-induced teratogenesis (Forsyth et al., 1996).

  • Pharmacological Studies : Research into the stereochemistry of coniine has revealed differences in the biological activity and toxicity of its enantiomers (Lee et al., 2008). Additionally, coniine's action on fetal muscle-type nicotinic acetylcholine receptors has been investigated (Green et al., 2013).

  • Biosynthesis of Coniine : Research into the biosynthesis of coniine in plants, such as poison hemlock and Sarracenia species, has contributed to our understanding of its production and ecological roles (Hotti et al., 2015).

  • Neurological Studies : Studies have explored coniine's effects on presynaptic and postsynaptic nicotinic receptors, shedding light on its neurological actions and potential therapeutic uses (Erkent et al., 2016).

  • Synthesis of Coniine : Research into the chemical synthesis of coniine and related alkaloids has been ongoing since the first synthesis in 1886, contributing to the field of synthetic chemistry (Denić et al., 2015).

  • Potential Medical Applications : There has been renewed interest in coniine’s medical uses, especially for pain relief without addictive side effects (Hotti & Rischer, 2017).

Mechanism of Action

Target of Action

Coniine, a polyketide-derived alkaloid, primarily targets the nicotinic acetylcholine receptors . These receptors play a crucial role in the nervous system, mediating the fast signal transmission at synapses.

Mode of Action

Coniine acts as an antagonist to the nicotinic acetylcholine receptors . This means it binds to these receptors but does not activate them, instead, it blocks them. This action inhibits the nervous system, preventing the transmission of signals. Over time, this leads to disruption of the central nervous system .

Biochemical Pathways

The biosynthesis of coniine involves a series of reactions. It commences with the formation of a carbon backbone from butyryl-CoA and two malonyl-CoA building blocks, catalyzed by polyketide synthase . A transamination reaction then incorporates nitrogen from L-alanine. Non-enzymatic cyclization leads to γ-coniceine, the first hemlock alkaloid in the pathway. Ultimately, the reduction of γ-coniceine to coniine is facilitated by NADPH-dependent γ-coniceine reductase .

Result of Action

The molecular effect of coniine’s action is the blockage of nicotinic acetylcholine receptors, leading to an inhibition of the nervous system . On a cellular level, this inhibition disrupts normal cellular communication, leading to a range of effects. In severe cases, this can cause respiratory paralysis and eventually death .

Action Environment

Environmental factors can influence the action of coniine. For instance, the concentration of coniine and other alkaloids in plants can vary with environmental conditions . This can affect the amount of coniine ingested and therefore its toxicity.

Safety and Hazards

Coniine is highly toxic to humans and all classes of livestock . Its ingestion and extended exposure can cause death by respiratory paralysis . In case of accidental exposure, immediate medical attention is required .

Future Directions

While coniine is notorious for its toxicity, there is no consensus on its ecological roles, especially in the carnivorous pitcher plants where it occurs . There has been renewed interest in coniine’s medical uses particularly for pain relief without an addictive side effect .

Biochemical Analysis

Biochemical Properties

Coniine acts as a nicotinic acetylcholine receptor antagonist, inhibiting the nervous system . It interacts with nicotinic acetylcholine receptors, blocking the transmission of nerve impulses. This interaction leads to the inhibition of neurotransmitter release, resulting in paralysis and potentially death by respiratory failure . The enzymes and proteins involved in this interaction include the nicotinic acetylcholine receptors themselves, which are integral membrane proteins that mediate synaptic transmission .

Cellular Effects

Coniine affects various cell types by disrupting normal cellular processes. It inhibits cell signaling pathways by blocking nicotinic acetylcholine receptors, leading to impaired neurotransmission . This inhibition can alter gene expression and cellular metabolism, resulting in decreased cellular function and viability. In neurons, coniine’s effect on neurotransmitter release can lead to paralysis and respiratory failure .

Molecular Mechanism

At the molecular level, coniine exerts its effects by binding to nicotinic acetylcholine receptors, preventing the binding of acetylcholine . This competitive inhibition blocks the receptor’s normal function, leading to the cessation of nerve impulse transmission. Coniine’s binding to the receptor is non-covalent, involving interactions such as hydrogen bonding and hydrophobic interactions . This inhibition can lead to downstream effects on gene expression and enzyme activity, further disrupting cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of coniine can change over time due to its stability and degradation . Coniine is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its potency . Long-term exposure to coniine in in vitro or in vivo studies has shown that it can cause sustained inhibition of cellular function, leading to cell death .

Dosage Effects in Animal Models

The effects of coniine vary with different dosages in animal models . At low doses, coniine can cause mild symptoms such as dizziness and nausea. At higher doses, it can lead to severe toxicity, including paralysis and death . Threshold effects have been observed, where a certain dosage level leads to a sudden increase in toxicity. High doses of coniine can cause significant adverse effects, including respiratory failure and death .

Metabolic Pathways

Coniine is involved in metabolic pathways that include its biosynthesis from butyryl-CoA and malonyl-CoA . The biosynthesis involves the formation of a carbon backbone by polyketide synthase, followed by transamination and reduction reactions . Enzymes such as polyketide synthase and γ-coniceine reductase play key roles in these pathways . Coniine’s presence can affect metabolic flux and metabolite levels, leading to changes in cellular metabolism .

Transport and Distribution

Within cells and tissues, coniine is transported and distributed through passive diffusion and interactions with transport proteins . It can accumulate in specific tissues, particularly those with high concentrations of nicotinic acetylcholine receptors . Coniine’s distribution can affect its localization and accumulation, influencing its overall toxicity and cellular effects .

Subcellular Localization

Coniine’s subcellular localization is primarily associated with the plasma membrane, where nicotinic acetylcholine receptors are located . It can also be found in other cellular compartments, depending on its interactions with targeting signals and post-translational modifications . Coniine’s localization can affect its activity and function, influencing its overall impact on cellular processes .

Properties

IUPAC Name

2-propylpiperidine
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InChI

InChI=1S/C8H17N/c1-2-5-8-6-3-4-7-9-8/h8-9H,2-7H2,1H3
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InChI Key

NDNUANOUGZGEPO-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1CCCCN1
Source PubChem
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Molecular Formula

C8H17N
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DSSTOX Substance ID

DTXSID3046821
Record name dl-Coniine
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Molecular Weight

127.23 g/mol
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Physical Description

Colorless liquid; Darkens and polymerizes upon exposure to light and air; [Merck Index], Liquid
Record name Coniine
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Boiling Point

133 °C
Record name CONIINE
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Solubility

SOLUBLE IN ALCOHOL, ETHER, ACETONE, BENZENE, AMYL ALCOHOL; SLIGHTLY SOL IN CHLOROFORM; ONE ML DISSOLVES IN 90 ML WATER, LESS SOL IN HOT WATER; THE BASE DISSOLVES ABOUT 25% WATER AT ROOM TEMPERATURE, 18 mg/mL
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Density

0.844-0.848 @ 20 °C/4 °C
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Vapor Pressure

0.69 [mmHg]
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Mechanism of Action

CONINE HAS A NICOTINE-LIKE ACTION IN FIRST STIMULATING AND THEN DEPRESSING AUTONOMIC GANGLIA, AND A CURARE-LIKE EFFECT IN PARALYSING THE MOTOR NERVE ENDINGS TO THE SKELETAL MUSCLES.
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Color/Form

COLORLESS LIQUID

CAS No.

3238-60-6, 458-88-8
Record name 2-Propylpiperidine
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Melting Point

SOLIDIFIES AROUND -2 °C, -2 °C
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Propylpiperidine
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2-Propylpiperidine
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2-Propylpiperidine
Reactant of Route 4
2-Propylpiperidine
Reactant of Route 5
2-Propylpiperidine
Reactant of Route 6
2-Propylpiperidine

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